molecular formula C8H4Cl2O2 B1593652 2,5-Dichloroterephthalaldehyde CAS No. 46052-84-0

2,5-Dichloroterephthalaldehyde

Cat. No.: B1593652
CAS No.: 46052-84-0
M. Wt: 203.02 g/mol
InChI Key: XBCGIUJJUZHWMC-UHFFFAOYSA-N
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Description

2,5-Dichloroterephthalaldehyde is an organochlorine compound with the molecular formula C₈H₄Cl₂O₂. It is a derivative of terephthalaldehyde, where two hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2 and 5 positions. This compound is known for its use in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloroterephthalaldehyde can be synthesized through several methods. One common method involves the oxidation of 2,5-dichloro-p-xylene using manganese dioxide as an oxidizing agent. The reaction typically takes place in an acidic medium, such as sulfuric acid, to facilitate the oxidation process .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of sodium bisulfite for extraction, followed by hydrolysis and purification. This method ensures a higher yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloroterephthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dichloroterephthalaldehyde is utilized in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic effects and its role in drug development.

    Industry: Employed in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloroterephthalaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

2,5-Dichloroterephthalaldehyde can be compared with other similar compounds, such as:

    Terephthalaldehyde: The parent compound without chlorine substitutions.

    2,5-Dichloroterephthalic acid: The oxidized form of this compound.

    2,5-Dichlorobenzyl alcohol: The reduced form of this compound.

Uniqueness

The presence of chlorine atoms at the 2 and 5 positions in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced stability in certain reactions. These properties make it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2,5-dichloroterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCGIUJJUZHWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)C=O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345988
Record name 2,5-Dichloroterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46052-84-0
Record name 2,5-Dichloroterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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